2-[(4-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[4,5-b]quinoline structure, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. The purification process may involve techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application being studied, but common mechanisms include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione
Uniqueness
The uniqueness of 2-{[(4-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-8,8-dimethyl-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance the compound’s stability and bioactivity compared to its chlorinated or brominated analogs.
Properties
Molecular Formula |
C27H26FN3O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26FN3O3S/c1-27(2)12-18-22(19(32)13-27)21(17-6-4-5-7-20(17)34-3)23-24(29-18)30-26(31-25(23)33)35-14-15-8-10-16(28)11-9-15/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33) |
InChI Key |
ZKQIYWQZPHSSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)F)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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